REACTION_CXSMILES
|
C[O-].[Na+].[Cl:4][C:5]1[CH:10]=[CH:9][C:8]([SH:11])=[CH:7][CH:6]=1.Br[CH:13]1[CH2:20][CH2:19][CH2:18][CH2:17][NH:16][C:14]1=[O:15]>CO>[Cl:4][C:5]1[CH:10]=[CH:9][C:8]([S:11][CH:13]2[CH2:20][CH2:19][CH2:18][CH2:17][NH:16][C:14]2=[O:15])=[CH:7][CH:6]=1 |f:0.1|
|
Name
|
sodium methylate
|
Quantity
|
54 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
144.6 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)S
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
192 g
|
Type
|
reactant
|
Smiles
|
BrC1C(=O)NCCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for a further 3 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the exothermic reaction
|
Type
|
FILTRATION
|
Details
|
the precipitated sodium bromide is then filtered off under suction
|
Type
|
CUSTOM
|
Details
|
the mother liquor is evaporated down in vacuo
|
Type
|
FILTRATION
|
Details
|
The precipitated crystals are filtered off under suction
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C=C1)SC1C(NCCCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |